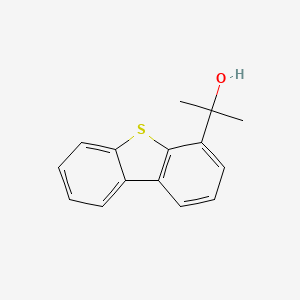

2-(4-Dibenzothiophenyl)-2-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-dibenzothiophen-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS/c1-15(2,16)12-8-5-7-11-10-6-3-4-9-13(10)17-14(11)12/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWKGGIZAYIYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC2=C1SC3=CC=CC=C23)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Dibenzothiophenyl)-2-propanol

This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(4-Dibenzothiophenyl)-2-propanol, a tertiary alcohol derivative of dibenzothiophene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

Dibenzothiophene, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and materials science.[1] The introduction of a 2-hydroxypropyl group at the 4-position of the dibenzothiophene scaffold can modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and provides a handle for further functionalization. This makes this compound a valuable intermediate in the synthesis of novel bioactive compounds and functional materials.

This guide will detail a reliable two-step synthetic route to this compound, beginning with the Friedel-Crafts acylation of dibenzothiophene, followed by a Grignard reaction with a methylmagnesium halide. Furthermore, a thorough characterization of the final product using modern spectroscopic techniques will be presented.

Synthesis of this compound

The selected synthetic strategy is a robust and well-established two-step process that ensures high regioselectivity and good overall yield. The causality behind this choice lies in the directing effects of the dibenzothiophene ring system in electrophilic aromatic substitution and the reliability of the Grignard reaction for the formation of tertiary alcohols.

Part 1: Friedel-Crafts Acylation of Dibenzothiophene to 4-Acetyldibenzothiophene

The first step involves the introduction of an acetyl group at the 4-position of the dibenzothiophene ring via a Friedel-Crafts acylation reaction.[2][3][4] This reaction utilizes an acyl chloride in the presence of a Lewis acid catalyst. The regioselectivity for the 4-position is governed by the electronic and steric properties of the dibenzothiophene nucleus.

Reaction Mechanism:

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol:

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Dibenzothiophene | C₁₂H₈S | 184.26 | 10.0 g | 0.054 |

| Acetyl Chloride | CH₃COCl | 78.50 | 4.7 mL (5.2 g) | 0.066 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 8.0 g | 0.060 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Hydrochloric Acid (1 M) | HCl | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add dibenzothiophene (10.0 g, 0.054 mol) and anhydrous dichloromethane (100 mL).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (8.0 g, 0.060 mol) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Slowly add acetyl chloride (4.7 mL, 0.066 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture slowly onto crushed ice (ca. 100 g) in a 500 mL beaker with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to afford 4-acetyldibenzothiophene as a crystalline solid.

Part 2: Grignard Reaction of 4-Acetyldibenzothiophene to this compound

The second step involves the conversion of the ketone, 4-acetyldibenzothiophene, to the desired tertiary alcohol using a Grignard reagent.[5] The nucleophilic methyl group from methylmagnesium iodide will attack the electrophilic carbonyl carbon of the ketone.

Reaction Mechanism:

Caption: Mechanism of Grignard Reaction.

Experimental Protocol:

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Acetyldibenzothiophene | C₁₄H₁₀OS | 226.29 | 5.0 g | 0.022 |

| Methylmagnesium Iodide (3.0 M in Diethyl Ether) | CH₃MgI | 141.26 | 8.8 mL | 0.026 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-acetyldibenzothiophene (5.0 g, 0.022 mol) dissolved in anhydrous diethyl ether (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium iodide solution (8.8 mL of 3.0 M solution in diethyl ether, 0.026 mol) dropwise from the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization of this compound

A self-validating protocol for characterization involves a multi-technique approach to confirm the structure and purity of the synthesized compound.

Workflow for Characterization:

Caption: Workflow for Product Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-7.4 | Multiplet | 7H | Aromatic protons of dibenzothiophene |

| ~2.5 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~1.7 | Singlet | 6H | Methyl protons (-C(CH₃)₂) |

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150-120 | Aromatic carbons of dibenzothiophene |

| ~75 | Quaternary carbon (-C(OH)) |

| ~30 | Methyl carbons (-CH₃) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data:

| m/z | Interpretation |

| ~242 | Molecular ion [M]⁺ |

| ~227 | [M - CH₃]⁺ |

| ~184 | [Dibenzothiophene]⁺ |

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2900 | C-H stretch (aliphatic) |

| ~1600, 1450 | C=C stretch (aromatic) |

| ~1150 | C-O stretch (tertiary alcohol) |

Safety and Handling

-

Dibenzothiophene: Handle with gloves and safety glasses in a well-ventilated area.

-

Acetyl Chloride: Corrosive and lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment, preferably in a glove box or under an inert atmosphere.

-

Grignard Reagents: Highly flammable and react violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be carried out under an inert atmosphere (nitrogen or argon).

-

Diethyl Ether: Extremely flammable. Use in a well-ventilated fume hood away from any ignition sources.

References

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC. [Link]

-

Dibenzothiophene | C12H8S | CID 3023. PubChem. [Link]

-

(PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. [Link]

- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

-

Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]

-

mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. MDPI. [Link]

-

Using Acyl Chlorides in Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

(PDF) A facile synthesis of novel series (Z)-2-((4-oxo-5-(thiophen-2-yl methylene)-4,5-dihydro thiazol-2-yl)amino) substituted acid. ResearchGate. [Link]

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC. [Link]

-

Supplementary Information for. The Royal Society of Chemistry. [Link]

-

friedel-crafts acylation of benzene. chemguide. [Link]

-

Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ResearchGate. [Link]

-

(PDF) Synthesis, spectral characterization, and theoretical investigation of the photovoltaic properties of (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1, 3-dione. ResearchGate. [Link]

-

infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]

-

Friedel-Crafts acylation (video). Khan Academy. [Link]

-

C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

¹H NMR of dibenzothiophene sulfone in CDCl3.. ResearchGate. [Link]62391692)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dibenzo[b,d]thiophen-4-yl)propan-2-ol

This guide provides a comprehensive overview of the physicochemical properties of 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol, a tertiary alcohol derivative of the tricyclic aromatic compound dibenzothiophene. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, characterization, and potential applications of this molecule.

Introduction and Nomenclature

2-(Dibenzo[b,d]thiophen-4-yl)propan-2-ol is a unique molecule that combines the rigid, planar structure of dibenzothiophene with a tertiary alcohol functional group. The dibenzothiophene core is a sulfur-containing polycyclic aromatic hydrocarbon found in petroleum products and is of significant interest in environmental science and as a scaffold in medicinal chemistry.[1] The addition of the 2-hydroxypropyl group at the 4-position introduces a chiral center and a polar functional group, which can significantly influence the molecule's solubility, reactivity, and biological activity.

The correct IUPAC name for this compound is 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol . The numbering of the dibenzo[b,d]thiophene ring system starts from the carbon atom adjacent to the sulfur atom and proceeds around the rings.

Molecular Structure:

Caption: Chemical structure of 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol.

Synthesis Pathway

A robust synthesis of 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a Grignard reaction. This approach allows for the regioselective introduction of the desired functional group onto the dibenzothiophene core.

Sources

An In-Depth Technical Guide to 2-(4-Dibenzothiophenyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Dibenzothiophenyl)-2-propanol is a tertiary alcohol derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. The rigid, planar structure of the dibenzothiophene core is a recognized scaffold in medicinal chemistry, appearing in various biologically active molecules.[1][2] The addition of a 2-hydroxypropyl group at the 4-position introduces a chiral center and a functional group capable of hydrogen bonding, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, its potential applications in drug discovery, and essential safety considerations.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while the CAS number and molecular formula are confirmed, detailed experimental data for properties such as melting and boiling points are not widely available, reflecting the compound's specialized nature.

| Property | Value | Source |

| CAS Number | 147791-88-6 | [3] |

| Molecular Formula | C₁₅H₁₄OS | [3] |

| Molecular Weight | 242.34 g/mol | |

| IUPAC Name | 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol | |

| Physical Form | Solid | |

| InChI Key | NWWKGGIZAYIYSN-UHFFFAOYSA-N |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process, beginning with the Friedel-Crafts acylation of dibenzothiophene to form the key intermediate, 4-acetyldibenzothiophene. This ketone is then treated with a Grignard reagent to yield the desired tertiary alcohol.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4-Acetyldibenzothiophene

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring.[4][5] In this step, dibenzothiophene is acylated using an acetylating agent in the presence of a Lewis acid catalyst.

Reaction: Dibenzothiophene + Acetyl Chloride/Acetic Anhydride --(AlCl₃)--> 4-Acetyldibenzothiophene

Causality: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl halide, generating a highly electrophilic acylium ion. The electron-rich dibenzothiophene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation restores aromaticity and yields the acylated product.[4] It is important to note that Friedel-Crafts acylation of dibenzothiophene can potentially yield a mixture of isomers, and purification by chromatography may be necessary to isolate the desired 4-acetyl derivative.[6]

Detailed Protocol:

-

In a flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride in a dry, non-polar solvent such as dichloromethane or nitrobenzene.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension while stirring.

-

In a separate flask, dissolve dibenzothiophene in the same solvent.

-

Add the dibenzothiophene solution dropwise to the acylium ion solution.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it over crushed ice and an aqueous solution of hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 4-acetyldibenzothiophene.

Step 2: Grignard Reaction for the Synthesis of this compound

The Grignard reaction is a powerful tool for the formation of alcohols from carbonyl compounds.[7] Here, the ketone intermediate from Step 1 is reacted with methylmagnesium bromide.

Reaction: 4-Acetyldibenzothiophene + CH₃MgBr --> this compound

Causality: The Grignard reagent, methylmagnesium bromide, acts as a source of the nucleophilic methyl carbanion.[7] This nucleophile attacks the electrophilic carbonyl carbon of 4-acetyldibenzothiophene, forming a magnesium alkoxide intermediate. An aqueous acidic workup then protonates the alkoxide to yield the final tertiary alcohol product.[8]

Detailed Protocol:

-

Dissolve 4-acetyldibenzothiophene in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylmagnesium bromide in ether to the ketone solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Experimental Workflow and Data Visualization

The following diagrams illustrate the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Characterization

The structural elucidation and purity assessment of this compound would be conducted using standard analytical techniques in organic chemistry:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the presence of the dibenzothiophene and 2-propanol moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.[8]

-

Melting Point Analysis: A sharp melting point range for the solid product would be indicative of high purity.

Applications in Drug Discovery

The dibenzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. Benzothiophene derivatives, a related class of compounds, have been explored for their anti-inflammatory, anticancer, antibacterial, and antidiabetic properties.[1][2]

The introduction of the 2-propanol group onto the dibenzothiophene core in this compound offers several strategic advantages for drug design:

-

Improved Solubility: The hydroxyl group can increase the aqueous solubility of the otherwise lipophilic dibenzothiophene core, which is often a critical factor for oral bioavailability.[9]

-

Hydrogen Bonding: The -OH group can act as a hydrogen bond donor and acceptor, potentially leading to stronger and more specific interactions with biological targets such as enzymes and receptors.

-

Chirality: The tertiary alcohol creates a chiral center, allowing for the synthesis and evaluation of individual enantiomers, which may exhibit different biological activities and safety profiles.

Given these features, this compound and its analogues could be valuable lead compounds for the development of novel therapeutics, particularly in areas where dibenzothiophene derivatives have already shown promise, such as in the development of EP4 receptor antagonists.[1]

Safety and Handling

-

Dibenzothiophene: This compound is considered harmful if swallowed and may cause eye, skin, and respiratory tract irritation.[10][11] It is also very toxic to aquatic life with long-lasting effects.[11]

-

Tertiary Alcohols: Tertiary alcohols, such as tert-butyl alcohol, are generally flammable liquids and vapors.[4] They can cause serious eye irritation and may cause respiratory irritation and drowsiness or dizziness.[4][9]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharge.

Conclusion

This compound is a specialized chemical compound with significant potential for application in drug discovery and medicinal chemistry. While detailed physicochemical and toxicological data are sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from related compounds. The unique combination of the dibenzothiophene scaffold and a tertiary alcohol functional group makes it an attractive target for further investigation by researchers in the pharmaceutical sciences.

References

Sources

- 1. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol | 147791-88-6 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol [sigmaaldrich.com]

- 11. actylislab.com [actylislab.com]

A Technical Guide to the Predicted Spectral Characteristics of 2-(4-Dibenzothiophenyl)-2-propanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: A thorough investigation of publicly accessible chemical databases and scientific literature did not yield experimentally-derived spectral data (NMR, IR, MS) for the specific molecule 2-(4-Dibenzothiophenyl)-2-propanol. This guide has therefore been developed to provide a robust, theory-grounded prediction of its spectral characteristics. By dissecting the molecule into its constituent functional groups—the dibenzothiophene aromatic system and the tertiary alcohol moiety—we can forecast the spectroscopic signatures that define its structure. This document is intended to serve as an expert-level reference for researchers who may synthesize this compound and require a baseline for its analytical characterization.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a tertiary alcohol containing a polycyclic aromatic heterocycle. The structure consists of a dibenzothiophene (DBT) core substituted at the C4 position with a 2-hydroxyprop-2-yl group.

-

Dibenzothiophene Moiety: A rigid, planar system of two benzene rings fused to a central thiophene ring. This component will dominate the aromatic region of the NMR spectra and contribute to a high molecular weight and specific fragmentation patterns in mass spectrometry.

-

2-Propanol Moiety: This tertiary alcohol group introduces characteristic signals, including a hydroxyl proton and a strong methyl singlet in the ¹H NMR spectrum, a quaternary carbon and methyl carbons in the ¹³C NMR spectrum, a broad O-H stretch in the IR spectrum, and specific fragmentation pathways in the mass spectrum.

The following sections will provide a detailed analysis of the expected data from core analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict distinct signals corresponding to the aromatic protons of the dibenzothiophene core and the aliphatic protons of the 2-propanol substituent.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals in both the aromatic and aliphatic regions. The integration of these signals should correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Key Insights |

|---|---|---|---|

| Aromatic (DBT) | 7.0 - 8.5 | Doublet, Triplet, Multiplet | The protons on the dibenzothiophene ring will appear in the downfield aromatic region. Their precise shifts and coupling patterns depend on their position relative to the sulfur atom and the bulky 2-propanol group. Protons adjacent to the sulfur atom are typically shifted further downfield.[1][2] |

| Methyl (CH₃) | ~1.6 - 1.8 | Singlet | The six protons of the two methyl groups are chemically equivalent. As there are no adjacent protons, the signal will be a sharp singlet. This strong singlet is a hallmark of the tertiary butyl alcohol-type structure.[3] |

| Hydroxyl (OH) | ~1.8 - 2.5 (variable) | Singlet (broad) | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |

|---|---|---|

| Aromatic (DBT) | 120 - 150 | The dibenzothiophene core will produce multiple signals in the aromatic region. Carbons bonded to the sulfur atom (C4a, C5a) and the substituted carbon (C4) will have distinct chemical shifts.[4][5] |

| Quaternary (C-OH) | 70 - 75 | The carbon atom bearing the hydroxyl group is a quaternary carbon and will appear in this region. Its signal will likely be of lower intensity compared to protonated carbons.[5] |

| Methyl (CH₃) | 30 - 35 | The two equivalent methyl carbons will give rise to a single signal in the aliphatic region of the spectrum.[5] |

Experimental Protocol: NMR Data Acquisition

A self-validating system for acquiring NMR data involves careful sample preparation and instrument calibration.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for ensuring the observation of the hydroxyl proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, particularly in the complex aromatic region.[6]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and aromatic components.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale & Key Insights |

|---|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong | This broad and intense absorption is characteristic of a hydrogen-bonded hydroxyl group and is a key indicator of the alcohol functionality.[7] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | These absorptions correspond to the C-H stretching vibrations of the dibenzothiophene aromatic rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | These bands arise from the C-H stretching vibrations of the methyl groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple, Sharp | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings of the dibenzothiophene core. |

| C-O Stretch (Tertiary Alcohol) | 1150 - 1250 | Strong | The C-O stretching vibration for a tertiary alcohol is typically found in this region and is expected to be a strong band.[7] |

Experimental Protocol: IR Data Acquisition Workflow

The following workflow ensures reliable and reproducible IR data.

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Fragmentation

For this compound (Molecular Weight: 242.33 g/mol ), we can predict the following key ions under electron ionization (EI) conditions.

-

Molecular Ion (M⁺): The parent ion peak is expected at m/z = 242.

-

[M-CH₃]⁺ Ion: Loss of a methyl radical (•CH₃) from the molecular ion is a very common fragmentation pathway for molecules with a tertiary alcohol or t-butyl group. This would result in a stable tertiary carbocation and likely be the base peak at m/z = 227.

-

[M-H₂O]⁺ Ion: Dehydration, or the loss of a water molecule, is a characteristic fragmentation of alcohols. This would lead to a peak at m/z = 224.

-

Dibenzothiophene Cation Radical: Fragmentation could also lead to the formation of the dibenzothiophene cation radical at m/z = 184.[1]

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment | Rationale & Key Insights |

|---|---|---|

| 242 | [C₁₅H₁₄OS]⁺ | Molecular ion (M⁺). Its intensity may be low due to the stability of subsequent fragments. |

| 227 | [C₁₄H₁₁OS]⁺ | Base Peak. Loss of a methyl group (•CH₃) to form a stable oxonium ion or tertiary carbocation. This is a highly favored fragmentation.[3] |

| 184 | [C₁₂H₈S]⁺ | Dibenzothiophene cation radical. Formed by cleavage of the C-C bond between the aromatic ring and the propanol side chain.[1] |

Experimental Protocol: Mass Spectrometry Analysis

A typical protocol for obtaining an electron ionization mass spectrum is outlined below.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion and Forward-Looking Statement

This guide provides a comprehensive, theory-based prediction of the NMR, IR, and MS spectral data for this compound. The expected spectroscopic signatures are dominated by the dibenzothiophene aromatic system and the tertiary alcohol group. The most characteristic predicted signals include a strong 6-proton singlet around 1.6-1.8 ppm in the ¹H NMR, a broad O-H stretch around 3200-3600 cm⁻¹ in the IR, and a base peak at m/z 227 in the mass spectrum, corresponding to the loss of a methyl group. These predictions offer a valuable, authoritative baseline for any researcher undertaking the synthesis and characterization of this compound, ensuring that experimental results can be confidently validated.

References

-

National Center for Biotechnology Information. "Dibenzothiophene" PubChem Compound Summary for CID 3023. [Link]

-

Doc Brown's Chemistry. "Mass spectrum of propan-2-ol". [Link]

-

Wenzel, T. J., & Charkoudian, L. (2020). "NMR Spectroscopy". In Analytical Chemistry 2.1 (LibreTexts). [Link]

-

Doc Brown's Chemistry. "Infrared spectrum of propan-2-ol". [Link]

-

National Center for Biotechnology Information. "Dibenzothiophene sulfone" PubChem Compound Summary for CID 13908. [Link]

-

Farfán-Paredes, M., & Santillan, R. (2024). "2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights". Acta Crystallographica Section C: Structural Chemistry, 80(Pt 9), 472–477. [Link]

-

Farfán-Paredes, M., & Santillan, R. (2024). "2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights". PubMed. [Link]

-

MassBank. "2-propanol Mass Spectrum". [Link]

-

Doc Brown's Chemistry. "C-13 NMR spectrum of propan-2-ol". [Link]

Sources

- 1. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibenzothiophene(132-65-0) 1H NMR spectrum [chemicalbook.com]

- 3. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Dibenzothiophene sulfone | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Crystal Structure of 2-(4-Dibenzothiophenyl)-2-propanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 2-(4-dibenzothiophenyl)-2-propanol, a derivative of dibenzothiophene. While the specific crystal structure of this compound is not publicly cataloged, this document outlines a complete and scientifically rigorous workflow for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. This guide is designed to serve as a foundational resource, offering both theoretical insights and practical, field-proven protocols. By presenting a plausible synthetic route and a detailed methodology for crystallographic analysis, we aim to empower researchers in the fields of medicinal chemistry and materials science to explore the structure-property relationships of novel dibenzothiophene derivatives. The guide culminates in an illustrative analysis of a hypothetical crystal structure, providing a tangible example of the data and insights that can be gleaned from such studies.

Introduction: The Significance of Dibenzothiophene Scaffolds

Dibenzothiophene and its derivatives represent a class of sulfur-containing heterocyclic compounds that have garnered significant attention in various scientific domains. Their rigid, planar structure and unique electronic properties make them valuable scaffolds in the design of organic electronic materials, such as those used in OLEDs. In the realm of medicinal chemistry, the dibenzothiophene core is recognized as a bioisostere of other tricyclic systems and serves as a versatile starting point for the development of novel therapeutic agents. Derivatives have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The three-dimensional arrangement of atoms within a molecule and the intermolecular interactions in its crystalline state are pivotal in determining its physicochemical properties, such as solubility, melting point, and bioavailability. For drug development professionals, a detailed understanding of the crystal structure is crucial for rational drug design, polymorphism screening, and formulation development. This guide focuses on this compound, a tertiary alcohol derivative of dibenzothiophene, and provides a comprehensive roadmap for its structural elucidation.

Synthesis and Crystallization

Plausible Synthetic Pathway: Grignard Reaction

A reliable method for the synthesis of the tertiary alcohol this compound is the Grignard reaction.[1][2][3] This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a ketone. In this proposed synthesis, 4-dibenzothiophenylmagnesium bromide is reacted with acetone to yield the desired product. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of acetone, forming a new carbon-carbon bond.[4][5]

Experimental Protocol: Synthesis of this compound

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 4-bromodibenzothiophene in anhydrous diethyl ether.

-

Add a small portion of the 4-bromodibenzothiophene solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 4-bromodibenzothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 4-dibenzothiophenylmagnesium bromide.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In the dropping funnel, place a solution of dry acetone in anhydrous diethyl ether.

-

Add the acetone solution dropwise to the stirred Grignard reagent. A vigorous reaction is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional two hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Growing Single Crystals

The acquisition of high-quality single crystals is often the most challenging step in determining a crystal structure.[6][7] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. Several methods can be employed, with slow evaporation and vapor diffusion being the most common for small organic molecules.[8][9][10]

Experimental Protocol: Single Crystal Growth

Method A: Slow Evaporation

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial. The compound should be moderately soluble in the chosen solvent.[10]

-

Cover the vial with a cap or parafilm with a few small holes poked through to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of single crystals.

Method B: Vapor Diffusion

-

In a small, open vial, dissolve the purified compound in a small amount of a relatively low-volatility solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).

-

Place this small vial inside a larger, sealed jar that contains a small amount of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexanes or pentane).

-

Over time, the anti-solvent vapor will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and inducing crystallization.[7]

-

Allow the setup to remain undisturbed for several days to weeks.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[11][12] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[13]

Experimental Protocol: X-ray Data Collection and Structure Solution

-

Crystal Mounting:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

-

The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

-

Data Collection:

-

Data Processing:

-

Structure Solution and Refinement:

-

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process adjusts atomic positions, and thermal parameters until the model converges.

-

Illustrative Crystal Structure of this compound

Disclaimer: The following crystallographic data and structural discussion are hypothetical and for illustrative purposes only, as a published crystal structure for this compound is not currently available. The data are representative of what might be expected for a compound of this nature.

Crystallographic Data Summary

The following table summarizes a plausible set of crystallographic data for this compound.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₅H₁₄OS |

| Formula Weight | 242.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| Absorption Coeff. (mm⁻¹) | 0.25 |

| F(000) | 512 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 100 |

| Reflections Collected | 10500 |

| Independent Reflections | 2500 |

| R-int | 0.045 |

| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Molecular and Crystal Structure Analysis

The molecular structure of this compound would feature the planar dibenzothiophene moiety linked to a propan-2-ol group at the 4-position. The bond lengths and angles within the dibenzothiophene core are expected to be consistent with those of other aromatic systems.[16][17][18]

Caption: Molecular structure of this compound.

In the solid state, intermolecular interactions play a crucial role in dictating the crystal packing.[19][20][21] For this compound, the hydroxyl group is capable of forming hydrogen bonds, which are strong, directional interactions.[22] It is plausible that these hydrogen bonds would link molecules into chains or dimers. Additionally, the planar dibenzothiophene rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.[21]

Caption: Hypothetical intermolecular interactions in the crystal lattice.

Implications for Research and Drug Development

A detailed understanding of the crystal structure of this compound would provide valuable insights for researchers. The precise conformation of the molecule and the nature of its intermolecular interactions can inform the design of new derivatives with tailored properties. For drug development, this information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the optimization of lead compounds.

-

Polymorphism Screening: Identifying and characterizing different crystalline forms of the compound, which can have different stabilities and bioavailabilities.

-

Formulation Development: Understanding the solid-state properties to design stable and effective drug formulations.

Conclusion

This technical guide has provided a comprehensive, albeit partially illustrative, overview of the crystal structure analysis of this compound. By detailing plausible protocols for its synthesis, crystallization, and X-ray diffraction analysis, we have constructed a complete workflow for the structural elucidation of this and similar novel compounds. The insights gained from such analyses are invaluable for advancing research in medicinal chemistry and materials science, enabling the rational design of molecules with desired properties and functions.

References

-

Chad's Prep®. Synthesis of Alcohols; Grignard Addition. Available from: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

-

Staples, R. J. Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. Available from: [Link]

- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.

-

Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

-

Ashenhurst, J. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Available from: [Link]

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1611.

-

MIT Department of Chemistry. Growing Quality Crystals. Available from: [Link]

- O'Malley, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1806-1830.

-

Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available from: [Link]

- Thorn, A., & Pal, R. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 435–444.

- Parkhurst, J. M., & Sauter, N. K. (2021). A beginner's guide to X-ray data processing. Acta Crystallographica Section D: Structural Biology, 77(Pt 6), 724–738.

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]

-

Creative Biostructure. X-ray Diffraction Data Collection. Available from: [Link]

- Bryant, M. J., et al. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. IUCrJ, 10(Pt 4), 389–400.

- Metrangolo, P., et al. (2018).

-

ACS Omega. (2026). Crystal Structure and Magnetic Modulation of Rubidium-Intercalated 2-Phenylnaphthalene. Available from: [Link]

-

Sherrill Group. Research: Intermolecular Interactions. Available from: [Link]

- Arkat USA, Inc. (2005).

- Krygowski, T. M. (1993). Crystallographic studies of inter- and intramolecular interactions reflected in aromatic character of .pi.-electron systems. Journal of Chemical Information and Computer Sciences, 33(1), 70-78.

-

Chemistry LibreTexts. (2022). 1.30: Aromatic Compounds. Available from: [Link]

-

meriSTEM. (2020). Alcohols: intermolecular forces and BP. YouTube. Available from: [Link]

-

Open Access Journals. (2023). Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. Available from: [Link]

-

BYJU'S. (2022). Aromatic Compounds Examples. Available from: [Link]

Sources

- 1. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.muohio.edu [chemistry.muohio.edu]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. How To [chem.rochester.edu]

- 11. rigaku.com [rigaku.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. researchgate.net [researchgate.net]

- 16. arkat-usa.org [arkat-usa.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. openaccessjournals.com [openaccessjournals.com]

- 19. A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and overall viability in drug development. This guide provides a comprehensive technical overview of the solubility of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol, a heterocyclic compound of interest. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource, offering a robust theoretical framework and detailed experimental protocols to enable researchers to determine its solubility profile in a range of relevant organic solvents. We will explore the molecular structure of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol, discuss the principles of solubility, and provide a step-by-step guide to empirical solubility determination.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol, understanding its solubility is paramount for a variety of applications, from synthetic chemistry and purification to formulation and drug delivery. An optimal solubility profile can facilitate higher yields in reactions, simplify purification processes, and enable the development of effective dosage forms. Conversely, poor solubility can pose significant challenges, leading to low bioavailability and hindering the progression of a promising compound through the development pipeline.

This guide is designed to empower researchers with the foundational knowledge and practical methodologies to comprehensively assess the solubility of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol in a variety of organic solvents.

Molecular Profile of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol

A thorough understanding of the target molecule's structure is the first step in predicting and interpreting its solubility.

Chemical Structure:

Caption: Chemical structure of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol.

Key Structural Features and Their Implications for Solubility:

-

Dibenzothiophene Core: This large, planar, and aromatic heterocyclic system is inherently hydrophobic. The delocalized π-electron system can participate in π-π stacking interactions. Dibenzothiophene itself is known to be soluble in non-polar aromatic solvents like benzene and toluene, and shows limited solubility in water.[1]

-

Propan-2-ol Substituent: The tertiary alcohol group (-C(CH₃)₂OH) introduces a polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This group will enhance solubility in polar protic and aprotic solvents.

-

Overall Molecular Character: The molecule possesses a dual nature. The large, non-polar dibenzothiophene backbone dominates the molecular surface area, suggesting good solubility in non-polar to moderately polar solvents. The polar alcohol group will contribute to solubility in more polar environments.

Physicochemical Properties (Predicted and Inferred):

| Property | Value/Prediction | Rationale/Reference |

| CAS Number | 147791-86-4 | [2] |

| Molecular Formula | C₁₅H₁₄OS | [2] |

| Molecular Weight | 242.34 g/mol | [2] |

| Appearance | Likely a solid at room temperature. | Similar to dibenzothiophene and other aromatic compounds of comparable molecular weight.[1] |

| LogP (Predicted) | High | The large hydrophobic dibenzothiophene core is expected to lead to a high octanol-water partition coefficient. |

| Hydrogen Bond Donors | 1 | From the hydroxyl group. |

| Hydrogen Bond Acceptors | 1 | The oxygen of the hydroxyl group. |

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces and solvent properties.

The Role of Intermolecular Forces

The dissolution of a solute in a solvent is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Caption: Energetics of the dissolution process.

For 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol, the key interactions are:

-

Van der Waals forces (Dispersion and Dipole-Dipole): The large aromatic system will have significant dispersion forces, favoring interactions with non-polar solvents. The polar alcohol group will contribute to dipole-dipole interactions.

-

Hydrogen Bonding: The hydroxyl group is a key player, enabling hydrogen bonding with protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., acetone, DMSO).

Solvent Polarity and its Influence

Solvents are broadly classified as polar or non-polar, a property that profoundly impacts their ability to dissolve a given solute.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the dibenzothiophene core through van der Waals forces. Good solubility is anticipated in aromatic solvents like toluene due to potential π-π stacking.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess a dipole moment but do not have a hydrogen atom directly bonded to an electronegative atom. They can act as hydrogen bond acceptors for the hydroxyl group of the solute. Moderate to good solubility is expected.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. Strong interactions with the alcohol functional group of the solute are expected, leading to good solubility, provided the hydrophobic nature of the dibenzothiophene moiety does not dominate.

Experimental Determination of Solubility

A systematic experimental approach is essential to accurately quantify the solubility of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol. The equilibrium solubility method is a widely accepted and robust technique.

Proposed Solvents for Screening

A diverse set of solvents should be selected to probe the solubility of the compound across a range of polarities and functionalities.

| Solvent Class | Example Solvents | Rationale |

| Non-polar | n-Hexane, Heptane | Baseline for non-polar interactions. |

| Aromatic | Toluene, Xylene | Probes π-π stacking interactions with the dibenzothiophene core. |

| Halogenated | Dichloromethane (DCM), Chloroform | Common laboratory solvents with moderate polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Aprotic solvents with hydrogen bond accepting capability. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents, good hydrogen bond acceptors. |

| Esters | Ethyl Acetate | A common solvent with moderate polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Polar protic solvents, capable of hydrogen bonding. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often referred to as "universal" organic solvents, capable of dissolving a wide range of compounds. |

Equilibrium Solubility Determination Protocol

This protocol describes a standard method for determining the equilibrium solubility of a compound at a specific temperature.

Materials and Equipment:

-

2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol in the diluted sample using a pre-calibrated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Self-Validation and Trustworthiness:

-

Mass Balance: After the experiment, the remaining solid can be dried and weighed to perform a mass balance, adding confidence to the results.

-

Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at equilibrium.

-

Reproducibility: All experiments should be performed in triplicate to ensure the precision and reliability of the data.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Solubility Data:

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |

| n-Hexane | Non-polar | 0.1 | Experimental Data | Calculated Data |

| Toluene | Aromatic | 2.4 | Experimental Data | Calculated Data |

| Dichloromethane | Halogenated | 3.1 | Experimental Data | Calculated Data |

| Tetrahydrofuran | Ether | 4.0 | Experimental Data | Calculated Data |

| Acetone | Ketone | 5.1 | Experimental Data | Calculated Data |

| Ethyl Acetate | Ester | 4.4 | Experimental Data | Calculated Data |

| Isopropanol | Alcohol | 3.9 | Experimental Data | Calculated Data |

| Ethanol | Alcohol | 4.3 | Experimental Data | Calculated Data |

| Methanol | Alcohol | 5.1 | Experimental Data | Calculated Data |

| Dimethylformamide | Amide | 6.4 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide | Sulfoxide | 7.2 | Experimental Data | Calculated Data |

Conclusion

While specific solubility data for 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol is not widely published, this guide provides the necessary theoretical foundation and a robust experimental framework for its determination. The dual hydrophobic and hydrophilic character of the molecule suggests a complex and interesting solubility profile. By systematically applying the principles and protocols outlined herein, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding solvent selection in synthesis and purification, as well as for informing formulation strategies in drug development, ultimately accelerating the journey of this compound from the laboratory to potential therapeutic applications.

References

-

PubChem. Dibenzothiophene. [Link]

-

Wikipedia. Dibenzothiophene. [Link]

- Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.

- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.

Sources

A Guide to the Thermal Stability Analysis of 2-(4-Dibenzothiophenyl)-2-propanol: A Methodical Approach for Researchers

Authored by: A Senior Application Scientist

Foreword: The relentless pursuit of novel therapeutic agents necessitates a profound understanding of their fundamental physicochemical properties. Among these, thermal stability stands as a cornerstone of drug development, influencing everything from synthesis and purification to formulation and long-term storage. This technical guide provides a comprehensive framework for the thermal stability analysis of a promising, yet under-characterized molecule: 2-(4-Dibenzothiophenyl)-2-propanol. By integrating established principles of thermal analysis with predictive chemical insights, this document serves as a robust methodological blueprint for researchers, scientists, and drug development professionals. We will explore not just the "how" but, more critically, the "why" behind each experimental step, ensuring a self-validating and scientifically rigorous investigation.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a drug candidate from laboratory curiosity to life-saving therapeutic is fraught with challenges. A critical, and often underestimated, hurdle is ensuring the molecule's stability under various stress conditions, with temperature being a primary antagonist. Thermal degradation can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability, thereby compromising both the safety and efficacy of the final drug product.[1][2]

This compound, a molecule featuring a rigid, aromatic dibenzothiophene core and a tertiary alcohol functional group, presents a unique thermal stability profile. The dibenzothiophene moiety, a sulfur-containing polycyclic aromatic hydrocarbon, is known for its inherent thermal robustness.[3][4] Conversely, the 2-propanol group introduces a potential site for thermal decomposition, primarily through dehydration. Understanding the interplay between these structural components is paramount to predicting and controlling the compound's behavior at elevated temperatures.

This guide will delineate a systematic approach to characterizing the thermal stability of this compound, leveraging the synergistic power of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6][7]

Foundational Analytical Techniques: TGA and DSC

The cornerstones of thermal analysis in the pharmaceutical sciences are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] When used in concert, they provide a holistic view of a material's response to heat.[1]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][5] This technique is invaluable for determining the onset of decomposition, identifying the number of degradation steps, and quantifying mass loss associated with each step.[6]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][8] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions, providing crucial information about the energetic changes occurring within the sample.[1][6]

The logical workflow for the thermal analysis of this compound is to first identify the temperatures of mass loss via TGA and then to investigate the energetic nature of these transitions using DSC.

Caption: A proposed thermal decomposition pathway for the subject compound.

Interpreting the Combined TGA/DSC Data:

-

Initial Mass Loss (TGA) with Endotherm (DSC): A mass loss in the TGA corresponding to the molecular weight of water (approximately 7.5% for this molecule), coupled with an endothermic peak in the DSC, would strongly suggest the dehydration of the 2-propanol group. This would likely be the first significant thermal event. The melting point of the parent compound, dibenzothiophene, is around 97-100°C, and this may be observed in the DSC prior to decomposition. [4]* Subsequent Mass Loss at Higher Temperatures (TGA): Further mass loss at significantly higher temperatures would indicate the breakdown of the more stable dibenzothiophene ring system. [3]This decomposition may be complex, involving multiple steps and potentially both endothermic and exothermic processes as bonds are broken and new, smaller molecules are formed.

Quantitative Data Summary (Hypothetical):

| Thermal Event | TGA Onset (°C) | TGA Mass Loss (%) | DSC Peak (°C) | Enthalpy (J/g) | Interpretation |

| Melting | N/A | ~0% | ~100-120 | Endothermic | Phase transition from solid to liquid. |

| Dehydration | ~180-220 | ~7.5% | ~200-240 | Endothermic | Loss of water from the propanol group. |

| Core Decomposition | >400 | >80% | >420 | Complex | Breakdown of the dibenzothiophene structure. |

Conclusion: Towards a Comprehensive Stability Profile

This technical guide has outlined a first-principles approach to the thermal stability analysis of this compound. By employing a systematic workflow that combines the strengths of TGA and DSC, researchers can gain critical insights into the compound's decomposition mechanisms and thermal limitations. The proposed protocols are designed to yield high-quality, reproducible data, while the interpretive framework provides a solid foundation for understanding the observed thermal behavior. A thorough thermal stability analysis, as detailed herein, is an indispensable step in the journey of transforming a promising molecule into a safe and effective pharmaceutical agent.

References

-

Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

-

Thermal Analysis of Pharmaceutical Materials. News-Medical.Net. [Link]

-

Pharma Thermal Analysis Techniques. Scribd. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]

-

Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali. Tohoku University Repository. [Link]

-

2-Propanol Activation on the Low Index Co3O4 Surfaces: A Comparative Study Using Molecular Dynamics Simulations. DuEPublico - University of Duisburg-Essen. [Link]

-

Active Ingredient Summary Table Thermal Stability. Fagron. [Link]

-

Thermal stability of dibenzothiophene in closed system pyrolysis: Experimental study and kinetic modelling. ResearchGate. [Link]

-

Decomposition of Benzothiophene, Dibenzothiophene, and Their Derivatives in Subcritical and Supercritical Water with Alkali. ResearchGate. [Link]

-

Dibenzothiophene. PubChem. [Link]

Sources

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. news-medical.net [news-medical.net]

- 7. scribd.com [scribd.com]

- 8. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products | MDPI [mdpi.com]

Role of tertiary alcohol groups in aromatic compounds

An In-depth Technical Guide to the Role of Tertiary Alcohol Groups in Aromatic Compounds

Abstract

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, are of increasing importance in a multitude of research applications, most notably in drug discovery and medicinal chemistry.[1] When one of the substituents is an aromatic ring, the resulting aromatic tertiary alcohol exhibits a unique combination of steric and electronic properties that confer advantageous physicochemical and metabolic profiles. This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of tertiary alcohol groups in aromatic compounds, with a focus on their role as pharmacological modulators and versatile synthetic intermediates. Detailed experimental protocols, structured quantitative data, and mechanistic diagrams are presented to facilitate the practical application of this knowledge in a research setting.

Introduction: The Unique Standing of Aromatic Tertiary Alcohols

The hydroxyl group is a cornerstone functional group in organic chemistry, capable of forming hydrogen bonds and profoundly influencing a molecule's polarity, solubility, and binding affinity.[1] However, primary and secondary alcohols are often metabolically labile, susceptible to oxidation to aldehydes, ketones, or carboxylic acids, which can lead to rapid clearance and the formation of reactive metabolites.[1][2][3][4] Aromatic tertiary alcohols, by virtue of their structure, are resistant to oxidation at the carbinol carbon.[1][5][6] This inherent stability, combined with the steric and electronic influence of the aromatic ring, makes this motif a strategic tool for medicinal chemists aiming to optimize lead compounds into viable drug candidates.[2][3] This guide will explore the fundamental principles and practical applications of this important functional group.

Physicochemical and Stereoelectronic Properties

The interplay of steric and electronic effects governs the behavior of aromatic tertiary alcohols. The bulky nature of the tertiary carbinol center, especially when adjacent to an aromatic ring, creates significant steric hindrance. This can influence the molecule's conformation and its ability to interact with biological targets or reagents.

2.1. Steric and Electronic Effects

The aromatic ring itself can act as a bulky substituent, influencing the molecule's overall shape and accessibility of the hydroxyl group.[7] Furthermore, the π-electron system of the aromatic ring can engage in various non-covalent interactions, such as π-π stacking or cation-π interactions, which can be critical for molecular recognition at a biological target. The electronic nature of the aromatic ring (electron-rich or electron-deficient) can also influence the reactivity of the tertiary alcohol, particularly its propensity to form a carbocation.[8][9] Electron-donating groups on the aromatic ring will stabilize an adjacent carbocation, facilitating reactions that proceed through such an intermediate.[10]

2.2. Conformational Analysis

Due to the free rotation around single bonds, aromatic tertiary alcohols can adopt various conformations.[11] The study of these different spatial arrangements and their relative energies is known as conformational analysis.[12][13] The most stable conformation will minimize steric strain between the bulky substituents on the carbinol carbon and the aromatic ring. For instance, in a molecule like 1-phenyl-1-propanol, the conformation where the large phenyl and ethyl groups are anti to each other is expected to be lower in energy. Understanding the preferred conformation is crucial as it can dictate the molecule's biological activity and reactivity.

Synthesis of Aromatic Tertiary Alcohols